molecular formula C13H16BrN B11850944 7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline CAS No. 823236-16-4

7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline

Cat. No.: B11850944
CAS No.: 823236-16-4
M. Wt: 266.18 g/mol
InChI Key: MUHAYBPYVGJPMA-UHFFFAOYSA-N
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Description

7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 7th position and a tert-butyl group at the 1st position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 1-(tert-butyl)-3,4-dihydroisoquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods

In an industrial setting, the production of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Substitution: Formation of 7-substituted isoquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methyl-3,4-dihydroisoquinoline
  • 7-Bromo-1-ethyl-3,4-dihydroisoquinoline
  • 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline

Uniqueness

7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different alkyl groups at the 1st position.

Properties

CAS No.

823236-16-4

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

7-bromo-1-tert-butyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C13H16BrN/c1-13(2,3)12-11-8-10(14)5-4-9(11)6-7-15-12/h4-5,8H,6-7H2,1-3H3

InChI Key

MUHAYBPYVGJPMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NCCC2=C1C=C(C=C2)Br

Origin of Product

United States

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